molecular formula C13H23LiSi2 B14205918 Lithium;tert-butyl-phenyl-trimethylsilylsilanide CAS No. 823207-41-6

Lithium;tert-butyl-phenyl-trimethylsilylsilanide

Cat. No.: B14205918
CAS No.: 823207-41-6
M. Wt: 242.5 g/mol
InChI Key: YAPXLFWMNJVROC-UHFFFAOYSA-N
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Description

Lithium;tert-butyl-phenyl-trimethylsilylsilanide is an organolithium compound that has garnered interest in various fields of chemistry due to its unique structural and reactive properties. This compound is characterized by the presence of lithium, tert-butyl, phenyl, and trimethylsilyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;tert-butyl-phenyl-trimethylsilylsilanide typically involves the reaction of tert-butyl-phenyl-trimethylsilylsilane with a lithium reagent. One common method is the deprotonation of tert-butyl-phenyl-trimethylsilylsilane using n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures . This reaction yields the desired organolithium compound along with butane as a byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature control and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;tert-butyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.

    Addition Reactions: The compound can add to multiple bonds, such as carbonyl groups, forming new carbon-lithium bonds.

    Deprotonation Reactions: It can deprotonate acidic hydrogen atoms in other molecules, forming new organolithium compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and other organometallic reagents. Typical reaction conditions involve low temperatures and the use of aprotic solvents like THF or diethyl ether to stabilize the reactive intermediates .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield new organolithium compounds, while addition reactions with carbonyl compounds produce alcohols or ketones after hydrolysis.

Scientific Research Applications

Lithium;tert-butyl-phenyl-trimethylsilylsilanide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;tert-butyl-phenyl-trimethylsilylsilanide involves the interaction of the lithium atom with electrophilic centers in other molecules. The lithium atom, being highly electropositive, facilitates the formation of new bonds by donating electrons to electrophiles. This process often involves the formation of a transient complex, which then undergoes further transformation to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;tert-butyl-phenyl-trimethylsilylsilanide is unique due to the combination of its bulky tert-butyl group and the electron-donating trimethylsilyl group. This combination imparts distinct steric and electronic properties, making it a valuable reagent in selective organic transformations and material science applications .

Properties

CAS No.

823207-41-6

Molecular Formula

C13H23LiSi2

Molecular Weight

242.5 g/mol

IUPAC Name

lithium;tert-butyl-phenyl-trimethylsilylsilanide

InChI

InChI=1S/C13H23Si2.Li/c1-13(2,3)14(15(4,5)6)12-10-8-7-9-11-12;/h7-11H,1-6H3;/q-1;+1

InChI Key

YAPXLFWMNJVROC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)[Si-](C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

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